N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzo[d]thiazole ring, a morpholinoethyl group, and a furan-2-carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride typically involves multiple steps:
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Formation of the Benzo[d]thiazole Ring: : The initial step often involves the synthesis of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
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Introduction of the Ethoxy Group: : The ethoxy group is introduced via an etherification reaction, where the benzo[d]thiazole intermediate is reacted with an ethyl halide in the presence of a base such as potassium carbonate.
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Attachment of the Morpholinoethyl Group: : The morpholinoethyl group is typically introduced through a nucleophilic substitution reaction. The benzo[d]thiazole intermediate is reacted with 2-chloroethylmorpholine under basic conditions.
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Formation of the Furan-2-carboxamide Moiety: : The final step involves the formation of the furan-2-carboxamide moiety. This can be achieved by reacting the intermediate with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine.
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Hydrochloride Formation: : The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring and the furan moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the morpholinoethyl group. Reagents such as alkyl halides can be used for this purpose.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Acids: Hydrochloric acid.
Major Products
Oxidation Products: Oxidized derivatives of the benzo[d]thiazole and furan moieties.
Reduction Products: Amines derived from the reduction of the carboxamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with unique chemical and physical characteristics.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
- N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)furan-2-carboxamide hydrochloride
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is unique due to the presence of the ethoxy group on the benzo[d]thiazole ring and the morpholinoethyl group. These structural features confer specific chemical and biological properties that distinguish it from similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its complex structure and unique properties make it a valuable tool for research and potential applications in chemistry, biology, medicine, and industry. Further studies are needed to fully understand its potential and to develop practical applications.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S.ClH/c1-2-26-15-5-3-7-17-18(15)21-20(28-17)23(19(24)16-6-4-12-27-16)9-8-22-10-13-25-14-11-22;/h3-7,12H,2,8-11,13-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNJAPEDXACEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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